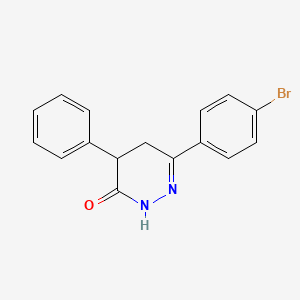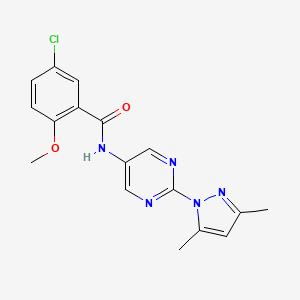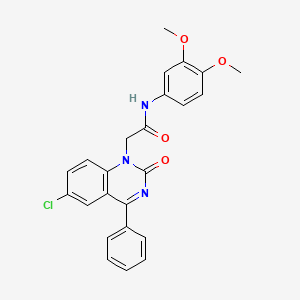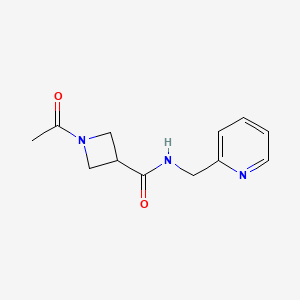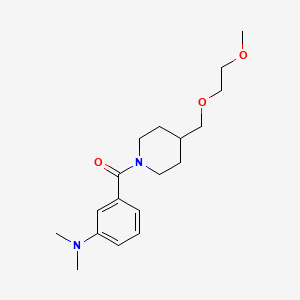
(3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone is an organic compound featuring a diverse arrangement of functional groups, including a dimethylamino group, a phenyl ring, a piperidine ring, and a methanone moiety. It holds significance in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone typically involves a multi-step reaction. It begins with the formation of the dimethylamino benzene derivative, followed by the introduction of the piperidine ring and the methanone group. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, are crucial to ensure the efficiency and yield of each step.
Industrial Production Methods
Industrial production often scales up laboratory synthesis methods, optimizing for higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to handle larger quantities of reagents safely and efficiently.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the dimethylamino group or the phenyl ring, leading to products with higher oxidation states.
Reduction: : Reductive reactions may target the methanone group, converting it into an alcohol or even a methylene group under strong reducing conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperidine nitrogen, respectively.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides, nitro groups, etc., can be introduced using reagents like halogenating agents, nitrating agents, etc.
Major Products Formed
The oxidation reactions typically lead to quinone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions diversify the compound with different functional groups based on the reagents used.
科学的研究の応用
The compound has significant roles in:
Chemistry: : Utilized as a precursor or intermediate in organic synthesis.
Biology: : Functions as a building block in the synthesis of biologically active molecules.
Medicine: : Potentially serves as a lead compound in drug discovery due to its pharmacophore elements.
Industry: : Used in the development of novel materials, including polymers and resins.
作用機序
The effects of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone are mediated by its interactions with specific molecular targets, primarily enzymes and receptors. The dimethylamino and piperidine groups facilitate binding to active sites, modulating biochemical pathways and exerting therapeutic or chemical effects.
類似化合物との比較
Similar Compounds
(3-(Dimethylamino)phenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: : Substitutes the methoxyethoxy group with a hydroxyl group, affecting solubility and reactivity.
(3-(Dimethylamino)phenyl)(4-(methyl)piperidin-1-yl)methanone: : Simplifies the side chain, potentially altering biological activity.
Uniqueness
The presence of the (2-methoxyethoxy)methyl group in (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone grants it distinct solubility and steric properties, which can enhance its performance in specific reactions and applications compared to its analogs.
This compound's unique combination of functional groups offers a versatile platform for a wide range of chemical and biochemical explorations.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(2-methoxyethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-19(2)17-6-4-5-16(13-17)18(21)20-9-7-15(8-10-20)14-23-12-11-22-3/h4-6,13,15H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIWODKOGWQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)
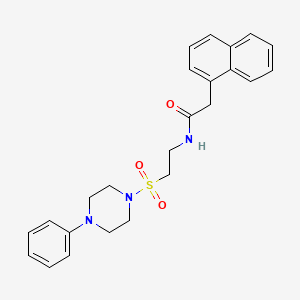
![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)
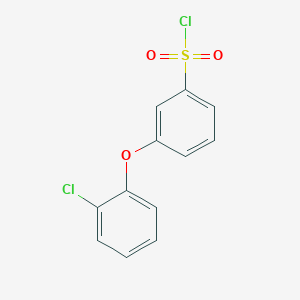
![4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2913178.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2913179.png)
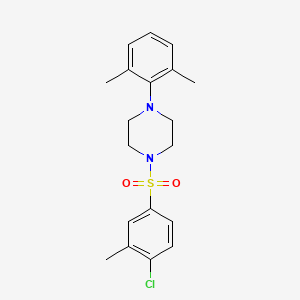
![methyl 2-[(2Z)-2-[(3,5-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913186.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2913187.png)
